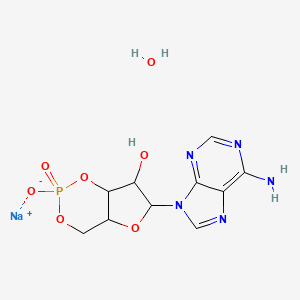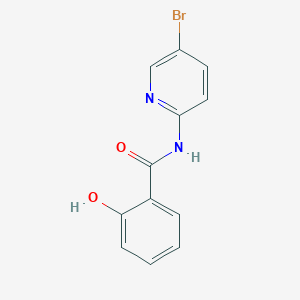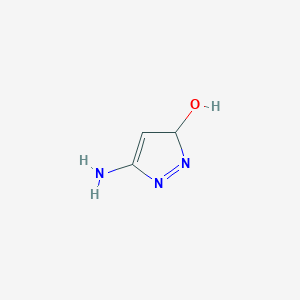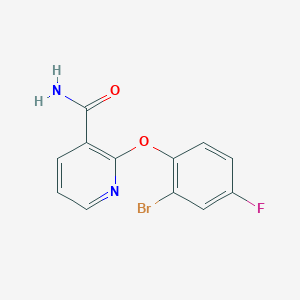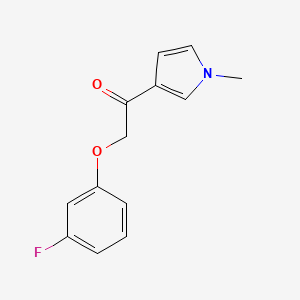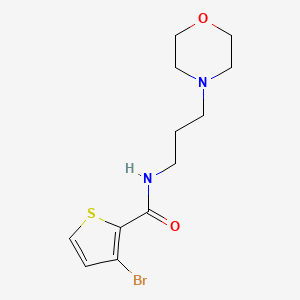
3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide typically involves multiple steps starting from thiophene. The reaction conditions often involve the use of reagents such as n-butyllithium (n-BuLi) and bromine at low temperatures to ensure regioselectivity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity .
Chemical Reactions Analysis
3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.
Scientific Research Applications
3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the morpholinopropyl group play crucial roles in its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-Bromo-N-(3-morpholinopropyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
2-Bromothiophene: Lacks the morpholinopropyl group, making it less versatile in certain applications.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Contains different substituents, leading to variations in chemical reactivity and applications.
Thiophene-2-carboxamide: Without the bromine atom, it exhibits different chemical properties and reactivity.
The unique combination of the bromine atom and the morpholinopropyl group in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H17BrN2O2S |
|---|---|
Molecular Weight |
333.25 g/mol |
IUPAC Name |
3-bromo-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H17BrN2O2S/c13-10-2-9-18-11(10)12(16)14-3-1-4-15-5-7-17-8-6-15/h2,9H,1,3-8H2,(H,14,16) |
InChI Key |
KBUZZCXCNQDOID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)
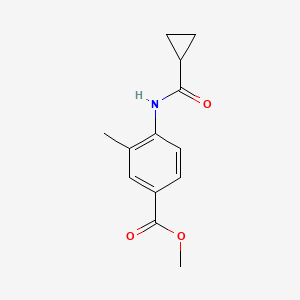
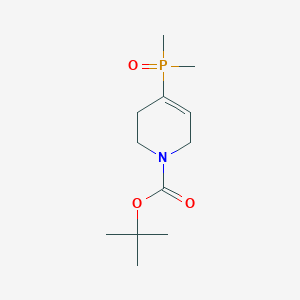
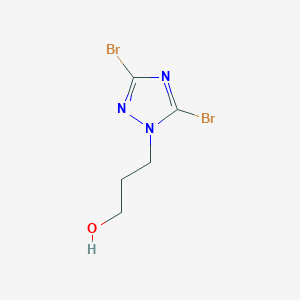
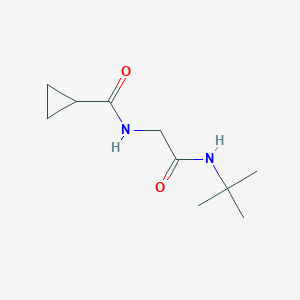
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
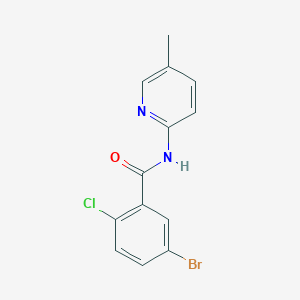

![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)
